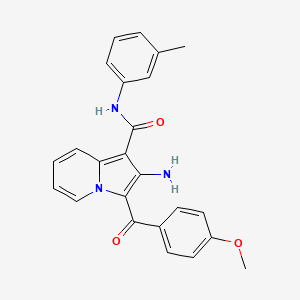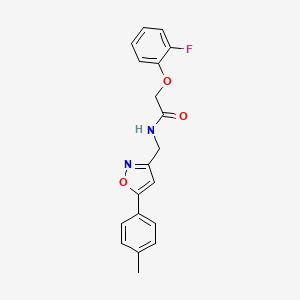
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenoxy group, an isoxazole ring, and an acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenol intermediate, which is achieved through the nucleophilic substitution of a fluorine atom on a benzene ring.
Isoxazole Ring Formation: The next step involves the construction of the isoxazole ring. This can be accomplished through a cyclization reaction involving a suitable precursor, such as an α,β-unsaturated carbonyl compound.
Acetamide Formation: The final step involves the coupling of the fluorophenoxy intermediate with the isoxazole ring and the introduction of the acetamide group. This can be achieved through an amide bond formation reaction using reagents such as carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes may be developed to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired transformation.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study the effects of fluorinated and isoxazole-containing compounds on biological systems. It may serve as a probe or tool compound in various assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be investigated for its pharmacological properties and potential therapeutic uses. Its structure may be modified to enhance its activity or selectivity towards specific biological targets.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and isoxazole ring may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The acetamide moiety can also play a role in binding interactions and overall molecular stability. Detailed studies are required to elucidate the exact molecular targets and pathways involved in the compound’s effects.
Comparación Con Compuestos Similares
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
2-(2-fluorophenoxy)-N-((5-phenylisoxazol-3-yl)methyl)acetamide: This compound lacks the p-tolyl group, which may affect its chemical and biological properties.
2-(2-chlorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide: The substitution of fluorine with chlorine can lead to differences in reactivity and interactions with biological targets.
2-(2-fluorophenoxy)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)propionamide:
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-6-8-14(9-7-13)18-10-15(22-25-18)11-21-19(23)12-24-17-5-3-2-4-16(17)20/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWFHDYGFBNXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
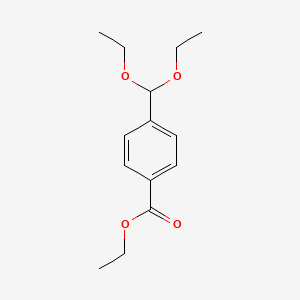
![N-[(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methyl]but-2-ynamide](/img/structure/B2595273.png)
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]thiophene-2-carboxamide](/img/structure/B2595276.png)
![2,5-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]thiophene-3-carboxamide](/img/structure/B2595277.png)
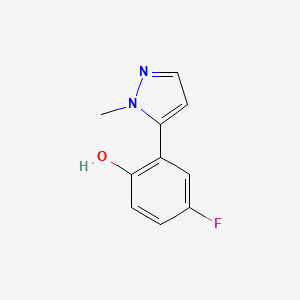
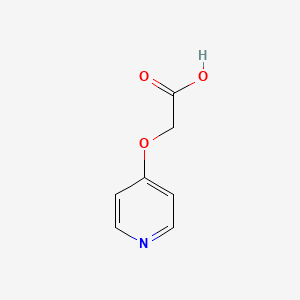
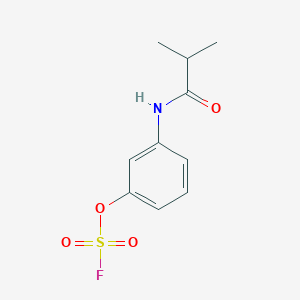
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2595283.png)
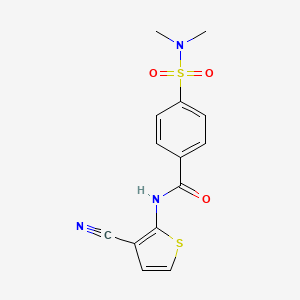
![Methyl 4-(3-amino-2-(furan-2-carbonyl)-6-oxo-4,5,6,7-tetrahydrothieno[2,3-b]pyridin-4-yl)benzoate](/img/structure/B2595285.png)
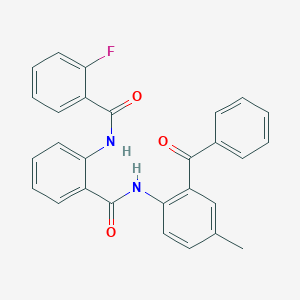
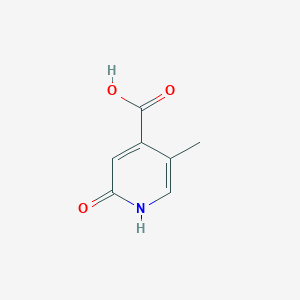
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595289.png)
